molecular formula C14H8N2O4 B2937850 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid CAS No. 294892-44-7

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid

Cat. No.: B2937850
CAS No.: 294892-44-7
M. Wt: 268.228
InChI Key: RMOQRHJKQBNGQL-UHFFFAOYSA-N
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Description

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with a benzoic acid moiety. Its IUPAC nomenclature is confirmed by the presence of the 5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl group attached to the meta position of the benzoic acid ring . The compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, suggesting challenges in synthesis or stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-10-5-2-6-15-11(10)13(18)16(12)9-4-1-3-8(7-9)14(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOQRHJKQBNGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoic acid moiety: This step often involves coupling reactions such as Suzuki or Heck coupling, where a benzoic acid derivative is attached to the pyrrolo[3,4-b]pyridine core.

    Oxidation and functional group modifications: The final steps may include oxidation reactions to introduce the dioxo groups and other functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen-containing functional groups.

    Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce alcohols.

Scientific Research Applications

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of pyrrolo[3,4-b]pyridine derivatives with variable substituents. Key structural analogs include:

Compound Name Substituent Molecular Weight Key Features Reference
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid Benzoic acid group 294.25 (CAS: 294892-44-7) Aromatic carboxylate; potential for hydrogen bonding and enzyme inhibition .
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid Propanoic acid chain Lower acidity than benzoic acid; increased flexibility .
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid Acetic acid chain 238.24 (CAS: 59660-58-1) Shorter chain; higher solubility in polar solvents .
6-Benzyl-5,7-dioxo-pyrrolo[3,4-b]pyridine Benzyl group 238.24 (CAS: 18184-75-3) Enhanced lipophilicity; potential for membrane permeability .
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride Sulfonyl chloride group 311.15 (CAS: 138458) Reactive sulfonyl group; used in coupling reactions .

Key Observations :

  • The benzoic acid substituent in the target compound provides strong hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes .
  • Propanoic and acetic acid analogs exhibit higher solubility in aqueous media due to reduced aromaticity and shorter alkyl chains .
  • Benzyl derivatives (e.g., 6-benzyl-pyrrolo[3,4-b]pyridine) show increased hydrophobicity, favoring blood-brain barrier penetration in therapeutic contexts .

Biological Activity

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid, with the CAS number 294892-44-7, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C14H8N2O4
  • Molecular Weight : 268.22 g/mol
  • Structural Characteristics : The compound features a pyrrolo[3,4-b]pyridine core with dioxo substituents and a benzoic acid moiety, which may influence its interaction with biological targets.

Antiparasitic Activity

Research has indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antiparasitic activity. For instance, modifications to the chemical structure can enhance efficacy against malaria parasites. In studies involving similar compounds, it was observed that specific substitutions led to increased potency against resistant strains of Plasmodium falciparum.

CompoundEC50 (µM)Mechanism of Action
Compound A0.010Inhibition of PfATP4
Compound B0.064Na+-ATPase activity modulation
3-(5,7-Dioxo...)TBDTBD

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with key enzymes involved in metabolic pathways of parasites and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in target cells, leading to apoptotic pathways.
  • Modulation of Cell Signaling : The ability to affect pathways such as MAPK and PI3K/Akt has been noted in related compounds.

Case Studies

  • Study on Antiparasitic Activity : A recent study evaluated a series of pyrrolo[3,4-b]pyridine derivatives for their activity against malaria. The lead compound demonstrated an EC50 value significantly lower than traditional treatments, showcasing its potential as a new therapeutic agent (PMC11345840) .
  • Cancer Cell Line Evaluation : In a study assessing various derivatives for anticancer activity, the compound was found to induce apoptosis in breast cancer cell lines via ROS-mediated pathways (ACS Publications) .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclocondensation of benzoic acid derivatives with pyrrolopyridine precursors. For example, analogous compounds like 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione are prepared using cyclization reactions under reflux with acetic acid or DMF as solvents . Intermediates are characterized via:

  • X-ray diffraction (XRD) for crystallographic validation .
  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and aromatic stretching vibrations .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with a pH 6.5 ammonium acetate buffer (15.4 g/L) and UV detection ensures purity and quantifies degradation products .
  • Mass Spectrometry (MS) provides molecular ion peaks and fragmentation patterns, critical for distinguishing isomeric by-products .
  • Elemental Analysis (C, H, N) validates stoichiometric ratios, especially for nitrogen-rich heterocycles .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to improve yield while minimizing by-products?

  • Methodological Answer :

  • Reaction Parameter Screening : Vary catalysts (e.g., p-toluenesulfonic acid), solvents (DMF vs. acetic acid), and temperatures (reflux vs. microwave-assisted heating) to assess their impact on reaction kinetics .
  • By-Product Analysis : Use preparative TLC or column chromatography to isolate side products, followed by structural elucidation via XRD or 2D NMR to identify competing reaction pathways .
  • Statistical Design : Apply factorial design (e.g., Box-Behnken) to model interactions between variables and predict optimal conditions .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated chemical shifts. Adjust computational models (e.g., solvent effects, basis sets) to align with empirical data .
  • Dynamic NMR : Investigate tautomeric equilibria or conformational flexibility that may explain unexpected splitting patterns in spectra .
  • Crystallographic Refinement : Re-examine XRD data to detect disorder or alternative conformations not accounted for in initial simulations .

Q. How should experimental designs address sample degradation during long-term stability studies?

  • Methodological Answer :

  • Controlled Environment : Store samples at 4°C with inert gas (N₂) to slow oxidative degradation, as organic matrices degrade faster at room temperature .
  • Stability-Indicating Assays : Use HPLC with dual-wavelength detection (e.g., 254 nm and 280 nm) to track degradation products over time .
  • Accelerated Aging Studies : Employ elevated temperatures (40–60°C) to model degradation pathways, but validate results against real-time data to avoid artifactual conclusions .

Q. What methodologies elucidate the compound’s reactivity in mechanistic studies (e.g., nucleophilic/electrophilic sites)?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Substitute deuterium at the pyrrolopyridine C-H positions to study hydrogen-transfer steps in oxidation reactions .
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., the diketone moiety) and correlates electronic properties with reactivity .
  • Computational Mapping : Use Fukui indices (DFT) to predict nucleophilic/electrophilic regions, then validate with site-directed mutagenesis in enzyme-binding assays (if applicable) .

Key Considerations for Experimental Design

  • Sample Homogeneity : Ensure synthetic batches are consistent via XRD and DSC (differential scanning calorimetry) to avoid polymorphism-related artifacts .
  • Data Reproducibility : Replicate reactions across multiple labs using standardized protocols (e.g., ICH guidelines) to confirm robustness .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated by-products from synthetic steps) .

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